molecular formula C16H15ClN2O3S B2476810 5-chloro-2-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921787-79-3

5-chloro-2-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

Cat. No.: B2476810
CAS No.: 921787-79-3
M. Wt: 350.82
InChI Key: JOSJIACUBCCSLR-UHFFFAOYSA-N
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Description

5-Chloro-2-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a synthetic hybrid compound designed for advanced pharmaceutical and biochemical research. It combines a substituted isatin (1-methyl-2-oxoindoline) scaffold with a benzenesulfonamide group, a structure known to confer significant biological potential. This compound is intended for research applications only and is not for diagnostic or therapeutic use. Research Applications and Value While specific data on this compound is limited, its structural analogues have demonstrated a broad spectrum of investigational activities in scientific studies. Researchers may find this compound valuable for: • Anticancer Research: Related isatin-sulfonamide hybrids have shown potent cytotoxic activity against various cancer cell lines, including colon cancer (HCT116) and mouse leukemic monocyte macrophage (RAW 264.7) cells . Some analogues have exhibited greater potency than standard chemotherapeutic agents like carboplatin . • Antimicrobial Screening: Similar compounds have been evaluated for in vitro antimicrobial activity against Gram-positive and Gram-negative bacterial strains, as well as fungal strains, identifying potent leads for further development . • Enzyme Inhibition Studies: The benzenesulfonamide moiety is a known zinc-binding group that can inhibit enzymes like carbonic anhydrase (CA) . This makes such compounds interesting candidates for researching isozyme-selective inhibitors, particularly against cancer-associated CA IX . Handling and Usage This product is offered strictly For Research Use Only . It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary consumption. Researchers should handle the material with appropriate personal protective equipment in a controlled laboratory environment and comply with all local and federal regulations for chemical substance disposal.

Properties

IUPAC Name

5-chloro-2-methyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3S/c1-10-3-4-12(17)9-15(10)23(21,22)18-13-5-6-14-11(7-13)8-16(20)19(14)2/h3-7,9,18H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSJIACUBCCSLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 5-chloro-2-methylbenzenesulfonyl chloride with 1-methyl-2-oxoindoline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. Continuous flow reactors and automated synthesis platforms can be employed to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in industrial processes.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, often using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

5-chloro-2-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to the active site of enzymes, inhibiting their function. This compound may also interfere with cellular pathways by binding to receptors or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below highlights key structural differences between the target compound and related benzenesulfonamides:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Biological Activity Reference
Target Compound C₁₆H₁₆ClN₂O₃S 2-methyl, 5-Cl, 2-oxoindolin-5-yl 366.83 Under investigation N/A
5-Chloro-2-methoxy-N-(benzoxazol-5-yl)benzenesulfonamide C₁₆H₁₅ClN₂O₅S 2-methoxy, 5-Cl, benzoxazol-5-yl 406.88 Antimicrobial, enzyme inhibition
N-(2-Methoxy-5-chlorophenyl)benzenesulfonamide C₁₃H₁₁ClN₂O₃S 2-methoxy, 5-Cl, no heterocyclic moiety 310.75 Antimicrobial, anti-inflammatory
4-(3-Aryl-pyrazolyl)benzenesulfonamide derivatives Variable Pyrazolyl, indolyl, or tetrahydroindolyl 350–450 COX-2 inhibition, anticancer

Key Observations :

  • Methoxy vs. Methyl Substituents : The target’s 2-methyl group may improve metabolic stability over methoxy-containing analogs (e.g., ), as methyl groups are less prone to oxidative demethylation .
  • Heterocyclic Moieties : Compounds with benzoxazole () or pyrazole () groups exhibit distinct activity profiles. For example, benzoxazole derivatives show stronger antimicrobial effects, while pyrazolyl analogs target cyclooxygenase (COX) enzymes .

Biological Activity

5-chloro-2-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group linked to an indolinone derivative, which is known for its diverse biological properties. The molecular formula is C16H15ClN2O3SC_{16}H_{15}ClN_{2}O_{3}S, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. In vitro studies have shown that it can inhibit the proliferation of human cancer cells, including:

Cell LineIC50 (μM)Reference
HeLa (cervical)0.126
SMMC-7721 (liver)0.071
K562 (leukemia)0.164

The mechanism of action appears to involve the inhibition of specific enzymes and pathways critical for cancer cell survival and proliferation. Molecular docking studies suggest that the compound interacts with various biological targets, including kinases and transcription factors involved in oncogenic processes.

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties. It has been tested against several bacterial strains, showing effectiveness in inhibiting growth through mechanisms that may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

The biological activity of this compound can be attributed to its ability to bind to specific receptors or enzymes within cells. The indolinone structure is particularly notable for its role in modulating gene expression and enzyme activity:

  • Enzyme Inhibition : The sulfonamide moiety may serve as a competitive inhibitor for enzymes involved in folate synthesis, crucial for nucleic acid production in both cancerous and bacterial cells.
  • Gene Expression Modulation : The compound may influence transcription factors that regulate cell cycle progression and apoptosis, leading to enhanced cell death in cancerous cells .

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on HeLa Cells : A detailed investigation revealed that treatment with this compound resulted in significant apoptosis as evidenced by increased caspase activity and morphological changes typical of programmed cell death .
  • Antibacterial Efficacy : In another study, the compound was tested against Gram-positive and Gram-negative bacteria, showing a minimum inhibitory concentration (MIC) that suggests potential use as an antibiotic agent.

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